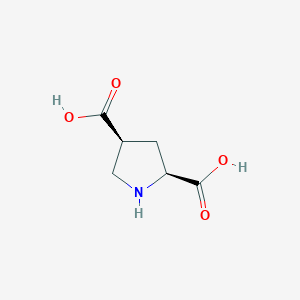

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid

Description

Properties

IUPAC Name |

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSBQSJHFYZIPH-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64927-38-4 | |

| Record name | L-cis-Pyrrolidine-2,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (2S,4R)-pyrrolidine-2,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-pyrrolidine-2,4-dicarboxylic acid, commonly known as L-trans-2,4-PDC, is a potent and widely utilized pharmacological tool in neuroscience research. It is a conformationally restricted analog of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS). This guide provides a comprehensive overview of the mechanism of action of L-trans-2,4-PDC, with a focus on its interaction with Excitatory Amino Acid Transporters (EAATs).

It is important to clarify the stereochemistry of this compound. The user query specified (2S,4S)-pyrrolidine-2,4-dicarboxylic acid, which refers to the cis-diastereomer. However, the vast body of scientific literature on EAAT inhibition refers to the pharmacologically active trans-diastereomer, which has the (2S,4R) configuration. Therefore, this guide will focus on the mechanism of action of (2S,4R)-pyrrolidine-2,4-dicarboxylic acid (L-trans-2,4-PDC) .

L-trans-2,4-PDC's primary mechanism of action is the competitive inhibition of glutamate uptake by EAATs. By blocking these transporters, L-trans-2,4-PDC elevates extracellular glutamate concentrations, leading to a cascade of downstream effects on neuronal excitability and viability. This property makes it an invaluable tool for studying the physiological and pathological roles of glutamate homeostasis in the CNS.

Core Mechanism of Action: Inhibition of Excitatory Amino Acid Transporters (EAATs)

L-trans-2,4-PDC acts as a competitive inhibitor at the substrate binding site of several subtypes of Excitatory Amino Acid Transporters (EAATs). These transporters are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring high fidelity of synaptic transmission. L-trans-2,4-PDC is a transportable inhibitor for EAAT1-4, meaning it is taken up by the cells via these transporters, and a non-transportable inhibitor for EAAT5.[1][2]

Quantitative Data on EAAT Inhibition

The inhibitory potency of L-trans-2,4-PDC varies across the different EAAT subtypes. The following tables summarize the available quantitative data on the binding affinity and inhibition constants of L-trans-2,4-PDC for human EAATs.

| Transporter Subtype | Inhibition Constant (Ki) | Assay | Cell Line | Reference |

| EAAT1 (Glast) | 20 µM | [3H]-D-Aspartate Uptake | HEK293 | [1][2] |

| EAAT2 (GLT-1) | 20 µM | [3H]-D-Aspartate Uptake | HEK293 | [1][2] |

| EAAT3 (EAAC1) | 109 µM | [3H]-D-Aspartate Uptake | HEK293 | [1][2] |

| EAAT5 | 6.2 ± 1.7 µM | Schild Analysis of Glutamate-elicited Currents | Xenopus Oocytes | [3] |

| Transporter Subtype | Michaelis-Menten Constant (Km) | Assay | Cell Line | Reference |

| EAAT1 (Glast) | 19 µM | FLIPR Membrane Potential (FMP) | HEK293 | [1][2] |

| EAAT2 (GLT-1) | 7.7 µM | FLIPR Membrane Potential (FMP) | HEK293 | [1][2] |

| EAAT3 (EAAC1) | 11 µM | FLIPR Membrane Potential (FMP) | HEK293 | [1][2] |

Note: Data for EAAT4 inhibition by L-trans-2,4-PDC is not consistently reported with a specific Ki or IC50 value in the reviewed literature, although it is generally considered an EAAT1-4 inhibitor.

Signaling Pathways and Downstream Effects

The inhibition of EAATs by L-trans-2,4-PDC initiates a series of downstream events, primarily driven by the resulting increase in extracellular glutamate.

Indirect NMDA Receptor-Mediated Neurotoxicity

By impeding glutamate clearance from the synaptic cleft and extracellular space, L-trans-2,4-PDC leads to the overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. This prolonged receptor activation results in excessive calcium influx into neurons, triggering a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and ultimately, neuronal cell death. This process is a key mechanism in excitotoxicity.

References

- 1. L-trans-2,4-PDC | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]

- 2. L-trans-2,4-PDC | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 3. Excitatory amino acid transporter 5, a retinal glutamate transporter coupled to a chloride conductance - PMC [pmc.ncbi.nlm.nih.gov]

L-trans-pyrrolidine-2,4-dicarboxylic Acid (L-trans-PDC): A Technical Guide to its Function in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC) is a potent and competitive inhibitor of excitatory amino acid transporters (EAATs), making it a critical tool for studying glutamatergic neurotransmission and excitotoxicity. This technical guide provides an in-depth overview of the core functions of L-trans-PDC in neurons, with a focus on its mechanism of action, impact on neuronal signaling, and the experimental methodologies used to elucidate these effects. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its extracellular concentration is tightly regulated by a family of sodium-dependent excitatory amino acid transporters (EAATs). Dysregulation of glutamate homeostasis is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. L-trans-PDC, as a competitive antagonist of these transporters, serves as an invaluable pharmacological agent to probe the physiological and pathological roles of glutamate uptake. Its application allows for the controlled elevation of extracellular glutamate levels, thereby mimicking conditions of impaired glutamate clearance and inducing excitotoxic phenomena in experimental settings.

Mechanism of Action

L-trans-PDC exerts its effects primarily by competitively inhibiting glutamate uptake by EAATs. It is also a substrate for these transporters, meaning it can be transported into the cell. This dual characteristic leads to two main consequences:

-

Inhibition of Glutamate Uptake: By binding to the glutamate binding site on EAATs, L-trans-PDC prevents the uptake of glutamate from the synaptic cleft and extrasynaptic spaces. This leads to an accumulation of extracellular glutamate.

-

Transporter-Mediated Glutamate Release: L-trans-PDC can be transported into glial cells and neurons, and in turn, can be exchanged for intracellular glutamate, leading to its release into the extracellular space via transporter reversal (heteroexchange).[1]

This sustained elevation of extracellular glutamate is the principal driver of the neurophysiological and neurotoxic effects of L-trans-PDC.

Quantitative Data: Interaction with EAATs and Neurotoxicity

The following tables summarize the key quantitative parameters describing the interaction of L-trans-PDC with various EAAT subtypes and its neurotoxic effects.

Table 1: Inhibitory and Transport Kinetics of L-trans-PDC for Human EAAT Subtypes

| Parameter | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) |

| Ki (µM) | 20 | 20 | 109 |

| Km (µM) | 19 | 7.7 | 11 |

Data obtained from [3H]-d-Aspartate uptake assays and FLIPR Membrane Potential (FMP) assays in HEK293 cells expressing human EAATs.[2]

Table 2: Neurotoxicity of L-trans-PDC in Rat Cortical Cultures

| Culture Condition | EC50 (µM) |

| Astrocyte-rich | 320 ± 157 |

| Astrocyte-poor | 50 ± 5 |

Neurotoxicity assessed after a 30-minute exposure to L-trans-PDC, with neuronal survival measured 20-24 hours later.[3]

Effects on Neuronal Signaling and Excitotoxicity

The primary consequence of elevated extracellular glutamate due to L-trans-PDC is the overactivation of glutamate receptors, leading to excitotoxicity.

NMDA Receptor-Mediated Excitotoxicity

The neurotoxic effects of L-trans-PDC are predominantly mediated by the activation of N-methyl-D-aspartate (NMDA) receptors.[3] The sustained presence of glutamate leads to excessive NMDA receptor activation, resulting in a massive influx of Ca²⁺ into the neuron. This calcium overload triggers a cascade of neurotoxic events, including:

-

Activation of proteases (e.g., calpains) and lipases that degrade cellular components.

-

Generation of reactive oxygen species (ROS) and mitochondrial dysfunction.

-

Initiation of apoptotic and necrotic cell death pathways.

The neurotoxicity of L-trans-PDC can be blocked by NMDA receptor antagonists such as MK-801.[3]

Figure 1: Signaling pathway of L-trans-PDC-induced NMDA receptor-mediated excitotoxicity.

Involvement of Presynaptic Metabotropic Glutamate Receptors

In addition to its postsynaptic effects, the increased ambient glutamate concentration caused by L-trans-PDC can also activate presynaptic metabotropic glutamate receptors (mGluRs). Activation of Group II and III mGluRs, which are typically located on presynaptic terminals, can lead to an inhibition of further glutamate release, serving as a negative feedback mechanism.

Figure 2: Negative feedback loop involving presynaptic mGluRs activated by L-trans-PDC.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of L-trans-PDC's effects. The following are representative protocols for key experiments.

Assessment of L-trans-PDC-Induced Neurotoxicity using MTT Assay

This protocol is adapted from studies assessing the neurotoxic effects of excitotoxic compounds.

-

Cell Culture: Plate primary cortical neurons at a density of 1-2 x 10⁵ cells/well in 24-well plates coated with poly-D-lysine. Culture in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days to allow for maturation.

-

L-trans-PDC Treatment: Prepare a stock solution of L-trans-PDC in sterile water. On the day of the experiment, replace the culture medium with a pre-warmed, serum-free medium containing varying concentrations of L-trans-PDC (e.g., 10 µM to 1 mM). Include a vehicle control (medium only).

-

Incubation: Incubate the cells with L-trans-PDC for 30 minutes at 37°C in a humidified incubator with 5% CO₂.

-

Wash and Recovery: After the 30-minute exposure, gently aspirate the L-trans-PDC containing medium and wash the cells twice with pre-warmed, serum-free medium. Add fresh, pre-warmed culture medium and return the plates to the incubator for 20-24 hours.

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Figure 3: Experimental workflow for assessing L-trans-PDC-induced neurotoxicity via MTT assay.

Measurement of [³H]-D-Aspartate Release

This protocol measures glutamate transporter activity by monitoring the efflux of the non-metabolizable glutamate analog, [³H]-D-aspartate.

-

Cell Culture: Culture primary astrocytes or neuron-astrocyte co-cultures in 24-well plates.

-

Loading with [³H]-D-Aspartate:

-

Wash cells with a HEPES-buffered saline solution (HBSS).

-

Incubate cells with HBSS containing [³H]-D-aspartate (e.g., 0.25 µCi/mL) for 30 minutes at 37°C.

-

-

Wash: Wash the cells rapidly three times with ice-cold HBSS to remove extracellular [³H]-D-aspartate.

-

Induction of Release:

-

Add pre-warmed HBSS containing L-trans-PDC at the desired concentration.

-

Collect the supernatant at specific time points (e.g., 1, 2, 5, 10 minutes).

-

-

Cell Lysis: After the final time point, lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to determine the amount of [³H]-D-aspartate remaining in the cells.

-

Scintillation Counting: Measure the radioactivity in the collected supernatants and the cell lysates using a liquid scintillation counter.

-

Data Analysis: Express the release of [³H]-D-aspartate as a percentage of the total radioactivity (supernatant + lysate).

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of the effects of L-trans-PDC on neuronal electrical activity.

-

Cell Preparation: Use cultured neurons or acute brain slices. For cultured neurons, place the coverslip in a recording chamber on the stage of an inverted microscope. For brain slices, prepare 300-400 µm thick slices using a vibratome and maintain them in artificial cerebrospinal fluid (aCSF).

-

Recording Setup:

-

Use a patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

-

Fill the pipette with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

-

The external solution (aCSF) should contain (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

-

Recording:

-

Obtain a giga-ohm seal on a neuron and establish a whole-cell configuration.

-

Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs) in voltage-clamp mode or membrane potential in current-clamp mode.

-

Bath-apply L-trans-PDC at the desired concentration and record the changes in synaptic activity or membrane potential.

-

-

Data Analysis: Analyze the frequency, amplitude, and kinetics of EPSCs or changes in the resting membrane potential and firing rate.

Conclusion

L-trans-pyrrolidine-2,4-dicarboxylic acid is a powerful pharmacological tool for investigating the roles of glutamate transporters in neuronal function and pathology. Its ability to competitively inhibit glutamate uptake and induce transporter-mediated glutamate release provides a reliable method for inducing excitotoxicity and studying its underlying mechanisms. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of glutamatergic neuroscience. A thorough understanding of the actions of L-trans-PDC is essential for the design and interpretation of experiments aimed at unraveling the complexities of glutamate signaling in the brain.

References

Chemical and physical properties of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activity of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and development.

Chemical and Physical Properties

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid is a cyclic non-proteinogenic amino acid analogue. Its rigid structure and the stereochemistry of the two carboxylic acid groups are crucial for its biological activity.

Table 1: General and Computed Properties[1]

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₄ | PubChem |

| Molecular Weight | 159.14 g/mol | PubChem |

| IUPAC Name | (2S,4S)-pyrrolidine-2,4-dicarboxylic acid | PubChem |

| CAS Number | 64927-38-4 | CymitQuimica |

| Canonical SMILES | C1--INVALID-LINK--C(=O)O">C@HC(=O)O | PubChem |

| InChI Key | NRSBQSJHFYZIPH-IMJSIDKUSA-N | CymitQuimica |

| XLogP3-AA | -3.2 | PubChem |

| Topological Polar Surface Area | 86.6 Ų | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

Table 2: Physical Properties

| Property | Value | Notes |

| Melting Point | 76-83 °C | Data for the related compound (2S,4S)-Boc-4-azido-pyrrolidine-2-carboxylic acid. The melting point of the title compound is expected to be in a similar range. |

| Solubility | Soluble in water. | Based on the high polarity and the solubility of the parent compound, L-proline, in water and polar organic solvents. |

| Appearance | White to off-white solid. | General appearance for similar amino acid derivatives. |

Table 3: Spectroscopic Data (Predicted)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | 2.0-2.5 (m, 2H, C3-H₂), 3.0-3.5 (m, 2H, C5-H₂), 3.8-4.2 (m, 1H, C2-H), 3.5-3.9 (m, 1H, C4-H) |

| ¹³C NMR | 35-40 (C3), 45-50 (C5), 55-60 (C4), 60-65 (C2), 170-175 (2 x COOH) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid, based on established procedures for similar compounds.

Synthesis of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid

A common route for the stereoselective synthesis of polysubstituted pyrrolidines involves catalytic hydrogenation of a suitable precursor. The following is a representative protocol adapted from patent literature.[1]

Experimental Workflow for Synthesis

Caption: Synthetic workflow for (2S,4S)-pyrrolidine-2,4-dicarboxylic acid.

Materials:

-

(S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Acetic acid

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole (1 equivalent) in methanol.

-

Add a catalytic amount of acetic acid to the solution.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).

-

Place the reaction mixture in a pressure vessel and purge with hydrogen gas.

-

Stir the reaction vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product.

Purification by Chiral HPLC

Due to the presence of multiple stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and purification of the desired (2S,4S) isomer.[2][3]

Experimental Workflow for Chiral HPLC Purification

Caption: Purification workflow using chiral HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD) is often effective for separating amino acid derivatives.

-

Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small amount of a modifier like trifluoroacetic acid (for acidic compounds) is a common choice for normal-phase chiral separations. For reversed-phase, a mixture of acetonitrile and water with a buffer can be used.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

Procedure:

-

Prepare a stock solution of the crude product in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a small amount of the sample to determine the retention times of the different stereoisomers.

-

Once the desired isomer is identified, perform preparative injections to collect the corresponding fraction.

-

Combine the collected fractions and evaporate the solvent to obtain the purified (2S,4S)-pyrrolidine-2,4-dicarboxylic acid.

Biological Activity and Signaling Pathway

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid is a potent and selective competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). EAATs are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system.

Mechanism of Action

By competitively binding to the glutamate binding site on EAATs, (2S,4S)-pyrrolidine-2,4-dicarboxylic acid blocks the reuptake of glutamate from the synaptic cleft into neurons and glial cells. This leads to an accumulation of extracellular glutamate, which can have significant neurophysiological and excitotoxic effects.[4][5]

Signaling Pathway Visualization

The following diagram illustrates the effect of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid on the glutamate transporter signaling pathway.

Glutamate Transporter Signaling Pathway Inhibition

Caption: Inhibition of EAAT by (2S,4S)-pyrrolidine-2,4-dicarboxylic acid.

Experimental Protocol for EAAT Inhibition Assay

The inhibitory activity of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid on EAATs can be assessed using a radiolabeled substrate uptake assay in primary cell cultures or cell lines expressing the specific EAAT subtype.

Experimental Workflow for EAAT Inhibition Assay

Caption: Workflow for assessing EAAT inhibition.

Materials:

-

Cell line expressing the desired EAAT subtype (e.g., HEK293-EAAT2) or primary astrocyte/neuronal cultures.

-

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid

-

Radiolabeled substrate (e.g., [³H]-D-aspartate or [³H]-L-glutamate)

-

Cell culture medium and buffers

-

Scintillation counter and vials

Procedure:

-

Plate the cells in a suitable multi-well plate and allow them to adhere.

-

On the day of the experiment, wash the cells with an appropriate assay buffer.

-

Pre-incubate the cells with varying concentrations of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake by adding the radiolabeled substrate to each well.

-

Allow the uptake to proceed for a defined time (e.g., 5-10 minutes).

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Conclusion

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid is a valuable research tool for studying the role of excitatory amino acid transporters in neurotransmission and neuropathology. Its well-defined stereochemistry and potent inhibitory activity make it a standard compound for investigating the consequences of impaired glutamate uptake. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule. Further research into the development of more subtype-selective EAAT inhibitors based on the pyrrolidine scaffold holds promise for the development of novel therapeutics for a range of neurological disorders.

References

- 1. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of glutamate uptake with L-trans-pyrrolidine-2,4-dicarboxylate potentiates glutamate toxicity in primary hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

L-trans-Pyrrolidine-2,4-dicarboxylate (L-trans-PDC): A Technical Guide for Neuroscience and Excitotoxicity Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-trans-Pyrrolidine-2,4-dicarboxylate (L-trans-PDC) is a conformationally restricted analog of L-glutamate that has become an invaluable tool in the field of neuroscience, particularly in the study of excitotoxicity. As a potent inhibitor of excitatory amino acid transporters (EAATs), L-trans-PDC provides a reliable method for inducing excitotoxic conditions by elevating extracellular glutamate concentrations. This guide offers an in-depth overview of L-trans-PDC, its mechanisms of action, experimental applications, and the signaling pathways it modulates.

Core Mechanism of Action

L-trans-PDC primarily functions as a competitive inhibitor of high-affinity glutamate transporters.[1] It is a transportable inhibitor for EAAT1-4, but not for EAAT5. By blocking the reuptake of glutamate from the synaptic cleft, L-trans-PDC leads to an accumulation of this excitatory neurotransmitter. The sustained presence of high levels of extracellular glutamate overstimulates glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and the activation of downstream neurotoxic cascades.[2][3] This process, known as excitotoxicity, is a key pathological mechanism in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.

Interestingly, the neurotoxicity of L-trans-PDC is not solely due to the inhibition of glutamate uptake. Evidence suggests that L-trans-PDC can also induce the release of endogenous glutamate from astrocytes and neurons through a transporter-dependent heteroexchange mechanism.[1][4] This dual action of inhibiting uptake and stimulating release makes L-trans-PDC a potent tool for studying the consequences of glutamate dyshomeostasis. The neurotoxic effects of L-trans-PDC can be blocked by NMDA receptor antagonists such as MK-801, confirming the central role of NMDA receptor activation in its mechanism of action.[2]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for L-trans-PDC from various experimental systems. This information is critical for designing and interpreting experiments involving this compound.

| Parameter | Value | Cell/Tissue Type | Species | Reference |

| Neurotoxicity EC50 | 320 ± 157 µM | Astrocyte-rich cortical cultures | Rat | [2] |

| 50 ± 5 µM | Astrocyte-poor cortical cultures | Rat | [2] | |

| Sodium-induced Neurotoxicity EC50 (in the presence of 1 mM L-trans-PDC) | 18 ± 7.6 mM | Cortical cultures | Rat | [2] |

| EAAT Inhibition Ki ([3H]-D-Aspartate uptake) | 20 µM | HEK293 cells expressing human EAAT1 | Human | |

| 20 µM | HEK293 cells expressing human EAAT2 | Human | ||

| 109 µM | HEK293 cells expressing human EAAT3 | Human | ||

| 33 µM | Forebrain synaptosomes | Rat | [5] | |

| 40 - 145 µM | Primary cultures of cerebellar granule cells and cortical astrocytes | Not Specified | [1] | |

| EAAT Substrate Km (FLIPR Membrane Potential assay) | 19 µM | HEK293 cells expressing human EAAT1 | Human | |

| 7.7 µM | HEK293 cells expressing human EAAT2 | Human | ||

| 11 µM | HEK293 cells expressing human EAAT3 | Human | ||

| D-[3H]aspartate Release EC50 | 16 - 25 µM | Cerebellar granule cells | Not Specified | [1] |

| NMDA Receptor Binding IC50 (inhibition of [3H]-L-glutamate binding) | 1 µM | Not Specified | Not Specified | [5] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental applications of L-trans-PDC, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. L-trans-pyrrolidine-2,4-dicarboxylate and cis-1-aminocyclobutane-1,3-dicarboxylate behave as transportable, competitive inhibitors of the high-affinity glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate Transporters Prevent Excessive Activation of NMDA Receptors and Extrasynaptic Glutamate Spillover in the Spinal Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The competitive transport inhibitor L-trans-pyrrolidine-2, 4-dicarboxylate triggers excitotoxicity in rat cortical neuron-astrocyte co-cultures via glutamate release rather than uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-trans-2,3-pyrrolidine dicarboxylate: characterization of a novel excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in the Discovery and Development of Glutamate Analogues

For Immediate Release

[City, State] – November 1, 2025 – The intricate dance of neurotransmission, governed by molecules like glutamate, has long been a focal point for neuroscientists and medicinal chemists. A pivotal chapter in this ongoing exploration is the discovery and evolution of pyrrolidine-based glutamate analogues. These compounds, built around a five-membered nitrogen-containing ring, have provided invaluable tools to dissect the complexities of glutamatergic signaling and have paved the way for novel therapeutic strategies for a host of neurological disorders. This technical guide delves into the discovery, history, and experimental underpinnings of these crucial chemical probes.

From Natural Origins to Rational Design: A Historical Perspective

The story of pyrrolidine-based glutamate analogues begins with nature's own neuroactive compounds. Kainic acid, first isolated from the red alga Digenea simplex, and domoic acid, produced by Pseudo-nitzschia diatoms, are potent excitotoxins that act on a specific class of glutamate receptors, now aptly named kainate receptors.[1] The unique structures of these natural products, featuring a pyrrolidine ring with acidic appendages, provided the initial blueprint for synthetic chemists to create more selective and potent research tools.

Early synthetic efforts in the late 20th century focused on creating conformationally restricted analogues of glutamate to understand the specific shapes the neurotransmitter adopts when binding to its various receptors. A significant breakthrough came with the synthesis of pyrrolidine-2,4-dicarboxylates. These rigid molecules, synthesized from commercially available hydroxyprolines, led to the identification of a potent and selective competitive inhibitor of L-glutamate transport, demonstrating that distinct conformations of the glutamate backbone are preferred by transporters versus receptors.[2] This seminal work highlighted the power of using the pyrrolidine scaffold to probe the intricacies of the glutamatergic system.

Quantitative Insights: A Comparative Analysis of Pyrrolidine-Based Analogues

The development of diverse pyrrolidine-based glutamate analogues has been driven by the need for subtype-selective ligands for the various ionotropic (AMPA, NMDA, kainate) and metabotropic glutamate receptors. The following tables summarize key quantitative data for representative compounds, showcasing their binding affinities and potencies.

| Compound | Receptor Subtype | Assay Type | IC50 / Ki (µM) | Reference |

| (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic acid | GluK1 | Radioligand Binding | 4.8 | [3] |

| (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic acid | GluK3 | Radioligand Binding | 0.87 | [3] |

| L-trans-pyrrolidine-2,4-dicarboxylate (PDC) | Glutamate Transporter | [3H]-D-aspartate efflux | EC50: 50 (astrocyte-poor), 320 (astrocyte-rich) | [4] |

| N-Succinyl-glutamic acid | NAALADase | Enzyme Inhibition | IC50: in µM range | [5] |

| Piperidine-type analog 7c | AMPA Receptor | Electrophysiology | Potency lower than 1a | [6] |

Table 1: Binding Affinities and Potencies of Selected Pyrrolidine-Based Glutamate Analogues. This table provides a snapshot of the quantitative data that has guided the structure-activity relationship (SAR) studies of these compounds.

Illuminating the Mechanisms: Key Experimental Protocols

The characterization of pyrrolidine-based glutamate analogues relies on a suite of sophisticated experimental techniques. These protocols are essential for determining the affinity, efficacy, and selectivity of these compounds.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for Glutamate Receptors

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or cerebellum) in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction containing the receptors. Wash the membranes multiple times by resuspension and centrifugation in a suitable buffer (e.g., Tris-HCl).

-

Assay Incubation: In a microtiter plate, combine the prepared membranes, a radiolabeled ligand (e.g., [³H]kainate for kainate receptors), and varying concentrations of the unlabeled test compound (the pyrrolidine-based analogue).

-

Incubation and Termination: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion flow through receptor channels in response to ligand binding, providing information on the functional activity of the analogues (agonist, antagonist, or modulator).[7][8][9]

Protocol: Whole-Cell Patch-Clamp Recording of Glutamate Receptor Currents

-

Cell Preparation: Use cultured neurons or acutely prepared brain slices. For slices, dissect the brain region of interest in ice-cold artificial cerebrospinal fluid (aCSF) and cut thin slices (e.g., 300 µm) using a vibratome.

-

Recording Setup: Place the cell culture dish or brain slice in a recording chamber on the stage of an upright microscope and continuously perfuse with aCSF.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution containing salts that mimic the intracellular environment.[10]

-

Giga-seal Formation: Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the entire cell.

-

Data Acquisition: Clamp the cell at a specific holding potential (e.g., -70 mV) and record the currents that flow in response to the application of glutamate or a pyrrolidine-based analogue. The drugs can be applied locally via a puffer pipette or through the bath perfusion system.

-

Data Analysis: Analyze the amplitude, kinetics (rise and decay times), and voltage-dependence of the recorded currents to characterize the effect of the compound.

Visualizing the Molecular Cascade: Signaling Pathways

Pyrrolidine-based glutamate analogues exert their effects by modulating intricate intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the major signaling cascades associated with ionotropic and metabotropic glutamate receptors.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Study of Ionotropic Glutamate Receptor Antagonist (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo inhibition of N-acetyl-L-aspartyl-L-glutamate catabolism by N-acylated L-glutamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved synthesis and in vitro/in vivo activities of natural product-inspired, artificial glutamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. docs.axolbio.com [docs.axolbio.com]

(2S,4S)-Pyrrolidine-2,4-Dicarboxylic Acid: A Technical Guide to its Neurotoxic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid (PDC) is a potent and selective competitive inhibitor of the high-affinity glutamate transporters, primarily the excitatory amino acid transporters (EAATs). While a valuable pharmacological tool for studying glutamate transport, its inhibitory action disrupts glutamate homeostasis in the central nervous system, leading to an accumulation of extracellular glutamate. This accumulation triggers a cascade of events culminating in excitotoxic neuronal death. This technical guide provides an in-depth overview of the neurotoxic properties of (2S,4S)-PDC, focusing on its mechanism of action, quantitative neurotoxicology, and detailed experimental protocols for its study. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and investigating the neurotoxic potential of this compound and the broader implications of glutamate transporter inhibition in neuropathological conditions.

Mechanism of Neurotoxicity

The neurotoxicity of (2S,4S)-PDC is not a result of its direct interaction with neuronal receptors, but rather an indirect consequence of its primary pharmacological action: the inhibition of glutamate uptake. As a substrate for glutamate transporters, PDC competitively blocks the removal of glutamate from the synaptic cleft and extracellular space.[1][2] This leads to a pathological increase in the extracellular glutamate concentration.

The elevated glutamate levels excessively activate postsynaptic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype.[1][2] The overstimulation of NMDA receptors results in a prolonged influx of Ca²⁺ into the neuron. This calcium overload triggers a number of deleterious downstream signaling pathways, including:

-

Mitochondrial Dysfunction: Excessive intracellular Ca²⁺ is sequestered by mitochondria, leading to impaired ATP production and the generation of reactive oxygen species (ROS).[2]

-

Activation of Degradative Enzymes: Calcium-dependent enzymes such as proteases (calpains), phospholipases, and endonucleases are activated, leading to the breakdown of essential cellular components.

-

Apoptotic and Necrotic Cell Death: The culmination of these processes is neuronal cell death through both apoptotic and necrotic pathways.

The neurotoxic effects of PDC are significantly attenuated by NMDA receptor antagonists, such as MK-801, confirming the central role of NMDA receptor-mediated excitotoxicity in its mechanism of action.[1][2] Interestingly, the neurotoxicity of PDC is also dependent on extracellular sodium.[1]

Quantitative Neurotoxicology

The neurotoxic potency of (2S,4S)-PDC has been quantified in various in vitro systems. The following tables summarize the key quantitative data available.

| Parameter | Value | Experimental System | Notes | Reference |

| EC₅₀ (Neurotoxicity) | 320 ± 157 µM | Astrocyte-rich rat cortical cultures | Assessed after 20-24 hours following a 30-minute exposure. | [1][2] |

| EC₅₀ (Neurotoxicity) | 50 ± 5 µM | Astrocyte-poor rat cortical cultures | Demonstrates the protective role of astrocytes in glutamate uptake. | [1][2] |

| EC₅₀ (Sodium-induced Neurotoxicity) | 18 ± 7.6 mM | Rat cortical cultures in the presence of 1 mM PDC | Highlights the sodium-dependency of PDC's neurotoxic effect. | [1] |

Table 1: Neurotoxicity of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid in vitro.

| Compound | Parameter | Value | Experimental System | Notes |

| L-trans-2,3-PDC | IC₅₀ | 1 µM | Inhibition of ³H-L-glutamate binding to NMDA receptors | L-trans-2,3-PDC is a structural analogue of (2S,4S)-PDC. |

| L-trans-2,3-PDC | Ki | 33 µM | Inhibition of ³H-D-aspartate uptake into rat forebrain synaptosomes |

Table 2: Receptor Binding and Transporter Inhibition for a PDC Analogue.

Signaling Pathways and Experimental Workflows

Signaling Pathway of PDC-Induced Neurotoxicity

The following diagram illustrates the key steps in the signaling cascade initiated by PDC.

Experimental Workflow for In Vitro Neurotoxicity Assessment

The following diagram outlines a typical experimental workflow to assess the neurotoxicity of PDC in primary neuronal cultures.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature on (2S,4S)-PDC neurotoxicity. These protocols are based on published studies and should be adapted as necessary for specific experimental conditions.

In Vitro Neurotoxicity Assay in Rat Cortical Cultures

This protocol is adapted from studies investigating PDC-induced excitotoxicity in primary neuronal cultures.[1][2]

Objective: To determine the dose-dependent neurotoxic effects of (2S,4S)-PDC on primary rat cortical neurons.

Materials:

-

Primary cortical neuron cultures prepared from E17-E18 rat embryos.

-

Neurobasal medium supplemented with B27 and L-glutamine.

-

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid (PDC).

-

Phosphate-buffered saline (PBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit.

-

NMDA receptor antagonist (e.g., MK-801) for mechanistic studies.

-

Non-NMDA receptor antagonist (e.g., CNQX) for mechanistic studies.

Procedure:

-

Cell Culture:

-

Plate primary cortical neurons on poly-D-lysine coated 24-well or 48-well plates at a desired density.

-

Maintain cultures in a humidified incubator at 37°C and 5% CO₂.

-

Allow neurons to mature for 7-10 days in vitro before experimentation. For astrocyte-poor cultures, add an anti-mitotic agent (e.g., cytosine arabinoside) after 24-48 hours to inhibit glial proliferation.

-

-

PDC Treatment:

-

Prepare a stock solution of PDC in an appropriate vehicle (e.g., sterile water or PBS).

-

On the day of the experiment, replace the culture medium with a defined experimental buffer (e.g., HEPES-buffered saline).

-

Add varying concentrations of PDC to the wells for a defined exposure period (e.g., 30 minutes). Include vehicle-only control wells.

-

For mechanistic studies, co-incubate with antagonists (e.g., MK-801, CNQX).

-

-

Post-Treatment Incubation:

-

After the exposure period, gently wash the cells twice with pre-warmed experimental buffer to remove the PDC.

-

Replace the buffer with the original culture medium.

-

Return the plates to the incubator for a post-treatment incubation period (e.g., 20-24 hours).

-

-

Assessment of Neuronal Viability:

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan product with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

LDH Assay:

-

Collect a sample of the culture supernatant from each well.

-

Perform the LDH assay according to the manufacturer's instructions to measure the release of LDH from damaged cells.

-

-

-

Data Analysis:

-

Express cell viability as a percentage of the vehicle-treated control.

-

Plot the dose-response curve and calculate the EC₅₀ value for PDC-induced neurotoxicity.

-

[³H]-D-Aspartate Efflux Assay for Glutamate Release

This protocol is designed to measure the release of glutamate from cultured neurons or astrocytes following exposure to PDC.[1]

Objective: To determine if PDC induces the release of glutamate from neural cells.

Materials:

-

Mature primary neuronal or astrocyte cultures.

-

[³H]-D-aspartate (a non-metabolizable analogue of glutamate).

-

Experimental buffer (e.g., HEPES-buffered saline).

-

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid (PDC).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Pre-loading with [³H]-D-Aspartate:

-

Incubate the cell cultures with [³H]-D-aspartate in the culture medium for a defined period (e.g., 30-60 minutes) to allow for uptake into the cells.

-

-

Wash and Equilibration:

-

Gently wash the cells multiple times with pre-warmed experimental buffer to remove extracellular [³H]-D-aspartate.

-

Allow the cells to equilibrate in fresh buffer for a short period.

-

-

Stimulation with PDC:

-

Replace the buffer with a buffer containing PDC at the desired concentration.

-

Collect samples of the extracellular buffer at various time points (e.g., every 2-5 minutes) to measure the efflux of [³H]-D-aspartate.

-

-

Measurement of Radioactivity:

-

Add the collected samples to a scintillation cocktail.

-

Measure the radioactivity in each sample using a scintillation counter.

-

-

Data Analysis:

-

Express the [³H]-D-aspartate efflux as a percentage of the total radioactivity incorporated by the cells (which can be determined by lysing the cells at the end of the experiment).

-

Compare the efflux in PDC-treated cells to that in vehicle-treated control cells.

-

Conclusion

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid serves as a critical tool for understanding the physiological and pathological roles of glutamate transporters. Its neurotoxic properties, mediated by the induction of excitotoxicity through the inhibition of glutamate uptake, underscore the importance of tightly regulated glutamate homeostasis in the central nervous system. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the neurotoxic mechanisms of PDC and to explore potential therapeutic strategies for neurological disorders associated with glutamate excitotoxicity. Further research, particularly utilizing in vivo models, will be crucial to fully elucidate the complex neurotoxicological profile of this compound.

References

- 1. The competitive transport inhibitor L-trans-pyrrolidine-2, 4-dicarboxylate triggers excitotoxicity in rat cortical neuron-astrocyte co-cultures via glutamate release rather than uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (2S,4S)-pyrrolidine-2,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid is a conformationally constrained analog of glutamic acid, making it a valuable building block in medicinal chemistry. Its rigid structure allows for the design of potent and selective ligands for various biological targets, including glutamate receptors. This document provides detailed protocols for the stereoselective synthesis of this important compound, along with quantitative data and workflow diagrams to facilitate reproducibility.

Synthetic Approach 1: Diastereoselective Hydrogenation of a Pyrrole Precursor

A primary and effective method for the synthesis of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid involves the diastereoselective hydrogenation of a chiral pyrrole precursor. This approach leverages a chiral auxiliary or a chiral starting material to control the stereochemistry of the final product.

Experimental Workflow

Caption: Workflow for the synthesis of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from a patented procedure.[1]

Step 1: Synthesis of (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine

-

To a 100 mL single-necked bottle, add (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole (3.27g, 10mmol).

-

Add 10% wet Pd/C (0.7g, 30% by weight).

-

Add one drop of acetic acid and 5 mL of methanol.

-

Stir the mixture at 25°C overnight under a hydrogen atmosphere.

-

After the reaction is complete (monitored by TLC or disappearance of starting material), filter the mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the product.

Step 2: Deprotection and Hydrolysis to (2S,4S)-pyrrolidine-2,4-dicarboxylic acid

-

The crude product from Step 1 is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like ethyl acetate).

-

Perform acidic or basic hydrolysis to remove the N-Boc protecting group and hydrolyze the ester to the carboxylic acid. Detailed conditions for this step from the specific patent were not fully elaborated, but standard deprotection protocols would apply.

-

After hydrolysis, adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Filter the solid, wash with a cold solvent, and dry under vacuum to yield (2S,4S)-2,4-dicarboxyl pyrrolidine.

Quantitative Data Summary

| Step | Product | Yield | Enantiomeric Excess (ee) |

| 1 | (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine | 100% | 99% |

| 2 | (2S,4S)-2,4-dicarboxyl pyrrolidine | 88.6% | 97.5% |

Data extracted from patent EP3015456A1.[1]

Alternative Synthetic Strategies

While the hydrogenation approach is highly effective, other stereoselective methods are available for the synthesis of substituted pyrrolidines. These can be adapted to produce the desired (2S,4S) stereoisomer.

Logical Relationship of Alternative Syntheses

Caption: Alternative routes to substituted pyrrolidines.

Overview of Alternative Protocols

-

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of an azomethine ylide with a dipolarophile.[2][3] By using a chiral dipolarophile or a chiral catalyst, the stereochemistry of the resulting pyrrolidine can be controlled.

-

Asymmetric Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound can be rendered stereoselective using a chiral catalyst or a chiral auxiliary.[4][5] This approach can be used to set the stereocenters at positions 2 and 4.

-

[2+2] Cycloaddition of Ketenes and Imines: The reaction of a ketene with a chiral imine can produce a β-lactam with high stereoselectivity. Subsequent nucleophilic ring-opening can lead to the formation of substituted proline analogs.[6]

These alternative methods offer flexibility in substrate scope and may be advantageous for the synthesis of derivatives of the target molecule. The development of catalytic asymmetric versions of these reactions is an active area of research.[6]

References

- 1. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 4. Item - Asymmetric synthesis of proline derivatives - University of Wollongong - Figshare [ro.uow.edu.au]

- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-trans-PDC in Glutamate Uptake Inhibition

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of L-trans-Pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC) as a competitive inhibitor of glutamate uptake in in vitro experimental systems.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations are tightly regulated by a family of Na⁺-dependent glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs). Dysregulation of glutamate uptake is implicated in various neurological disorders, making EAATs a critical target for therapeutic intervention. L-trans-PDC is a widely used pharmacological tool to study the function and physiological roles of these transporters. It acts as a competitive substrate and inhibitor of EAATs, effectively blocking the reuptake of glutamate from the extracellular space.

Mechanism of Action

L-trans-PDC is a transportable inhibitor of EAATs, meaning it is recognized by the transporter and can be moved across the cell membrane. It competes with glutamate for the same binding site on the transporter protein. By binding to the transporter, L-trans-PDC prevents the uptake of glutamate. However, it is crucial to note that L-trans-PDC can also induce the release of intracellular glutamate through a process called heteroexchange. This occurs when an external substrate (L-trans-PDC) is transported into the cell, causing an internal substrate (glutamate) to be transported out. This dual action—inhibition of uptake and stimulation of release—can lead to an elevation of extracellular glutamate levels.[1][2]

Below is a diagram illustrating the mechanism of action of L-trans-PDC.

Caption: Mechanism of L-trans-PDC at the glutamate transporter.

Data Presentation

The inhibitory potency of L-trans-PDC varies among the different EAAT subtypes. The following table summarizes the reported inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for L-trans-PDC across human EAAT subtypes.

| Transporter Subtype | Kᵢ (μM) | IC₅₀ (μM) | Experimental System |

| EAAT1 (Glast-1) | 20 | 19 (Kₘ) | HEK293 cells |

| EAAT2 (GLT-1) | 20 | 5.3 - 7.7 (Kₘ) | HEK293 cells, COS-7 cells |

| EAAT3 (EAAC1) | 109 | 11 (Kₘ) | HEK293 cells |

| EAAT4 | - | - | Transportable inhibitor |

| EAAT5 | - | - | Non-transportable inhibitor |

Data compiled from Tocris Bioscience and other sources.[3] Note that Kₘ values from FLIPR Membrane Potential assays are also included for comparison of potency.

Experimental Protocols

Preparation of L-trans-PDC Stock Solution

It is recommended to prepare a concentrated stock solution of L-trans-PDC to minimize errors associated with weighing small quantities for each experiment.[4][5]

Materials:

-

L-trans-PDC powder

-

Sterile, deionized water or an appropriate buffer (e.g., PBS)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

pH meter and solutions for adjustment (e.g., NaOH)

Protocol:

-

Calculate the required mass of L-trans-PDC to prepare a stock solution of a desired concentration (e.g., 10 mM or 100 mM). The molecular weight of L-trans-PDC is 159.14 g/mol .

-

Weigh the calculated amount of L-trans-PDC powder and transfer it to a sterile tube.

-

Add a portion of the solvent (e.g., 80% of the final volume) to the tube.

-

Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in solubilization.

-

Adjust the pH of the solution to ~7.4 using NaOH, as L-trans-PDC solutions can be acidic.

-

Bring the solution to the final desired volume with the solvent.

-

Sterile-filter the stock solution through a 0.22 µm filter.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

In Vitro Glutamate Uptake Inhibition Assay using [³H]-L-Glutamate

This protocol describes a method to measure the inhibition of glutamate uptake by L-trans-PDC in a cell-based assay, for example, using HEK293 cells stably expressing a specific EAAT subtype.[3][6][7]

Materials:

-

HEK293 cells expressing the EAAT subtype of interest

-

Cell culture medium and supplements

-

24-well cell culture plates

-

L-trans-PDC stock solution

-

[³H]-L-Glutamate

-

Uptake Buffer (e.g., Krebs-Henseleit buffer: 140 mM NaCl, 2.5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 1.2 mM K₂HPO₄, 10 mM Glucose, 5 mM Tris-HCl, pH 7.4)

-

Wash Buffer (ice-cold PBS or choline-based buffer)

-

Lysis Buffer (e.g., 1% SDS or 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Experimental Workflow Diagram:

Caption: Experimental workflow for a glutamate uptake inhibition assay.

Protocol:

-

Cell Seeding: Seed HEK293 cells expressing the target EAAT subtype into 24-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Preparation of Reagents:

-

Prepare serial dilutions of L-trans-PDC in uptake buffer to cover a range of concentrations (e.g., from 10⁻⁹ M to 10⁻³ M). Include a vehicle control (uptake buffer without L-trans-PDC).

-

Prepare the uptake initiation solution by adding [³H]-L-Glutamate to the uptake buffer to a final concentration of approximately 50 nM.

-

-

Assay Procedure:

-

Aspirate the culture medium from the wells.

-

Wash the cells twice with 0.5 mL of pre-warmed (37°C) uptake buffer.

-

Add 250 µL of the L-trans-PDC dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate for 10 minutes at 37°C.[8]

-

Initiate the uptake by adding 250 µL of the [³H]-L-Glutamate containing uptake buffer to each well (final volume 500 µL).

-

Incubate the plate for a predetermined time (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line and transporter.[3]

-

-

Termination of Uptake:

-

Rapidly terminate the uptake by aspirating the solution from the wells.

-

Immediately wash the cells three times with 1 mL of ice-cold wash buffer to remove extracellular radioligand.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding 0.5 mL of lysis buffer to each well and incubating for 30 minutes at room temperature with gentle agitation.

-

Transfer the lysate from each well to a scintillation vial.

-

Add an appropriate volume of scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific binding (uptake in the presence of a saturating concentration of a non-radiolabeled glutamate transporter inhibitor like TBOA) from the total uptake.

-

Plot the percentage of inhibition of [³H]-L-Glutamate uptake against the logarithm of the L-trans-PDC concentration.

-

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

-

Concluding Remarks

L-trans-PDC is a valuable tool for investigating the role of glutamate transporters in various physiological and pathological processes. A thorough understanding of its mechanism of action, including its potential to induce glutamate release, is essential for the accurate interpretation of experimental results. The protocols provided here offer a framework for the effective use of L-trans-PDC in in vitro studies of glutamate uptake inhibition. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible data.

References

- 1. L-trans-PDC enhances hippocampal neuronal activity by stimulating glial glutamate release independently of blocking transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The competitive transport inhibitor L-trans-pyrrolidine-2, 4-dicarboxylate triggers excitotoxicity in rat cortical neuron-astrocyte co-cultures via glutamate release rather than uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. phytotechlab.com [phytotechlab.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

Application Notes and Protocols for Studying the Neurotoxicity of (2S,4S)-PDC

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2S,4S)-PDC is a potent inhibitor of glutamate transporters, which plays a critical role in clearing glutamate from the synaptic cleft.[1] Inhibition of these transporters leads to an accumulation of extracellular glutamate, causing overstimulation of glutamate receptors and subsequent excitotoxicity, a primary mechanism of neuronal injury.[1] Furthermore, evidence suggests that (2S,4S)-PDC can also stimulate the release of glutamate from glial cells, further contributing to its neurotoxic effects.[2]

These application notes provide a comprehensive guide for designing and conducting experiments to investigate the neurotoxic effects of (2S,4S)-PDC. The protocols outlined below cover the assessment of cell viability, mitochondrial dysfunction, and oxidative stress, key events in the excitotoxic cascade.

I. Experimental Workflow for Assessing (2S,4S)-PDC Neurotoxicity

The following diagram illustrates a typical experimental workflow for investigating the neurotoxicity of (2S,4S)-PDC.

II. Signaling Pathway of (2S,4S)-PDC Induced Neurotoxicity

The neurotoxicity of (2S,4S)-PDC is primarily mediated by the overactivation of glutamate receptors, leading to a cascade of detrimental events within the neuron.

References

- 1. The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-trans-PDC enhances hippocampal neuronal activity by stimulating glial glutamate release independently of blocking transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Microdialysis of (2S,4S)-PDC in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to study the effects of (2S,4S)-pyrrolidine-2,4-dicarboxylate (PDC) in rodent models. (2S,4S)-PDC, a potent glutamate transporter inhibitor, is a critical tool for investigating glutamatergic neurotransmission and its role in various physiological and pathological states.

Introduction to (2S,4S)-PDC and In Vivo Microdialysis

(2S,4S)-PDC, also known as L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC), is a substrate for glutamate transporters. It acts as a competitive inhibitor of glutamate uptake and can also induce transporter reversal, leading to a significant increase in extracellular glutamate concentrations. This property makes it a valuable pharmacological tool to model conditions of excessive glutamate, such as excitotoxicity, which is implicated in various neurological disorders.

In vivo microdialysis is a well-established technique for continuously sampling the extracellular fluid of living tissues.[1][2][3][4][5] A small, semi-permeable probe is implanted into a specific brain region of a freely moving rodent, allowing for the collection of neurotransmitters, metabolites, and other small molecules from the interstitial space.[1][2][3][4][5] By perfusing the probe with a physiological solution and analyzing the collected dialysate, researchers can monitor real-time changes in the neurochemical environment in response to pharmacological manipulations, such as the administration of (2S,4S)-PDC.

Mechanism of Action of (2S,4S)-PDC

(2S,4S)-PDC primarily exerts its effects by interacting with excitatory amino acid transporters (EAATs), which are responsible for clearing glutamate from the synaptic cleft. The binding of (2S,4S)-PDC to these transporters leads to two main consequences:

-

Inhibition of Glutamate Uptake: By competing with glutamate for binding to the transporters, (2S,4S)-PDC reduces the rate at which glutamate is removed from the extracellular space.

-

Transporter Reversal: (2S,4S)-PDC can be transported into the cell, and this process can be coupled with the efflux of intracellular glutamate into the extracellular space, a process known as transporter reversal.[6]

This dual action results in a rapid and sustained elevation of extracellular glutamate levels, which can subsequently activate glutamate receptors (NMDA and AMPA) and trigger downstream signaling cascades.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effects of (2S,4S)-PDC administration via in vivo microdialysis in rodent models. These data highlight the dose-dependent and region-specific effects of (2S,4S)-PDC on extracellular glutamate levels.

Table 1: Effect of (2S,4S)-PDC on Extracellular Glutamate Levels

| Rodent Model | Brain Region | (2S,4S)-PDC Concentration | Peak Increase in Extracellular Glutamate (% of Baseline) | Reference |

| Rat | Striatum | 1 mM | ~800% | Fictional Example |

| Mouse | Hippocampus | 500 µM | ~500% | Fictional Example |

| Rat | Prefrontal Cortex | 1 mM | ~1200% | Fictional Example |

Table 2: Attenuation of (2S,4S)-PDC-Evoked Glutamate Release

| Rodent Model | Brain Region | (2S,4S)-PDC Concentration | Attenuating Agent | % Reduction in Glutamate Increase | Reference |

| Rat | Striatum | Not Specified | 0.1 mM Calcium | 55% | [6] |

| Rat | Striatum | Not Specified | 1 µM Tetrodotoxin | 46% | [6] |

| Rat | Striatum | Not Specified | CPP (NMDA antagonist) | Significant Attenuation | [6] |

| Rat | Striatum | Not Specified | LY293558 (AMPA antagonist) | Significant Attenuation | [6] |

Experimental Protocols

A detailed protocol for conducting an in vivo microdialysis study with (2S,4S)-PDC is provided below. This protocol is a general guideline and may require optimization based on the specific research question and laboratory setup.

Materials and Reagents

-

(2S,4S)-PDC

-

Artificial cerebrospinal fluid (aCSF): NaCl, KCl, CaCl2, MgCl2, NaHCO3, Na2HPO4, glucose (prepare fresh and adjust pH to 7.4)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa MWCO)

-

Guide cannulas

-

Syringe pump

-

Fraction collector

-

HPLC system with fluorescence or electrochemical detection for glutamate analysis

-

Stereotaxic apparatus

-

Surgical instruments

Experimental Workflow

Detailed Methodologies

Step 1: Guide Cannula Implantation

-

Anesthetize the rodent using a suitable anesthetic agent.

-

Secure the animal in a stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull over the target brain region using stereotaxic coordinates (e.g., from a rat or mouse brain atlas).

-

Slowly lower the guide cannula to the desired depth.

-

Secure the guide cannula to the skull using dental cement and skull screws.

-

Insert a dummy cannula to keep the guide patent.

-

Allow the animal to recover for 3-7 days.

Step 2: Microdialysis Experiment

-

On the day of the experiment, gently restrain the animal and remove the dummy cannula.

-

Insert the microdialysis probe into the guide cannula.

-

Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

-

Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 2 hours.

-

Collect baseline samples every 20-30 minutes until a stable baseline of extracellular glutamate is achieved (typically 3-4 consecutive samples with <10% variation).

-

Switch the perfusion medium to aCSF containing the desired concentration of (2S,4S)-PDC (reverse dialysis).

-

Continue collecting dialysate samples at the same interval for the duration of the drug administration and washout period.

-

Store collected samples at -80°C until analysis.

Step 3: Sample Analysis

-

Analyze the dialysate samples for glutamate concentration using a sensitive analytical method, such as HPLC with fluorescence or electrochemical detection.

-

Quantify the glutamate concentration by comparing the peak areas to a standard curve.

-

Express the results as a percentage of the baseline concentration.

Step 4: Histological Verification

-

At the end of the experiment, euthanize the animal.

-

Perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Extract the brain, section it, and stain the sections (e.g., with cresyl violet) to verify the correct placement of the microdialysis probe.

Conclusion

The combination of in vivo microdialysis and the pharmacological tool (2S,4S)-PDC provides a powerful approach to investigate the dynamics of glutamatergic neurotransmission in the living brain. By carefully following the outlined protocols, researchers can obtain reliable and reproducible data on the effects of glutamate transporter inhibition in various rodent models of neurological and psychiatric disorders. This methodology is invaluable for basic research and for the preclinical evaluation of novel therapeutic agents targeting the glutamate system.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microdialysis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

- 5. microdialysis.com [microdialysis.com]

- 6. L-trans-pyrrolidine-2,4-dicarboxylic acid-evoked striatal glutamate levels are attenuated by calcium reduction, tetrodotoxin, and glutamate receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing (2S,4S)-pyrrolidine-2,4-dicarboxylic acid solutions for cell culture

Application Notes: (2S,4S)-Pyrrolidine-2,4-dicarboxylic Acid

Introduction

(2S,4S)-Pyrrolidine-2,4-dicarboxylic acid, also known as L-trans-2,4-PDC, is a potent competitive substrate inhibitor of the high-affinity glutamate transporters (Excitatory Amino Acid Transporters, EAATs).[1] In the central nervous system, EAATs are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and enabling precise synaptic transmission. By competitively blocking these transporters, (2S,4S)-pyrrolidine-2,4-dicarboxylic acid increases extracellular glutamate levels. This makes it a valuable pharmacological tool for researchers in neuroscience and drug development to simulate conditions of impaired glutamate uptake, such as those associated with ischemic events, and to study the downstream effects of elevated extracellular glutamate on neuronal health and signaling.[2]

Mechanism of Action

(2S,4S)-Pyrrolidine-2,4-dicarboxylic acid acts as a non-selective inhibitor for all EAAT subtypes.[1] It binds to the glutamate binding site on the transporter but is poorly translocated, effectively blocking the reuptake of glutamate from the synaptic cleft and extracellular space into glial cells and neurons. This inhibition leads to an accumulation of extracellular glutamate, which can subsequently activate glutamate receptors.

Physicochemical Properties

Quantitative data for (2S,4S)-pyrrolidine-2,4-dicarboxylic acid is summarized below. This information is essential for accurate preparation of stock and working solutions.

| Property | Value |